molecular formula C20H19N3O4S B6422099 N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 941244-79-7

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B6422099
CAS No.: 941244-79-7
M. Wt: 397.4 g/mol
InChI Key: SNCGHGRMMOBNOR-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with isoquinoline and morpholine sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Isoquinoline Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the isoquinoline moiety to the benzamide core.

    Sulfonylation: The morpholine group can be introduced via sulfonylation, where a sulfonyl chloride reacts with morpholine in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(isoquinolin-5-yl)-3-(piperidin-4-sulfonyl)benzamide
  • N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)phenylacetamide

Uniqueness

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both isoquinoline and morpholine sulfonyl groups can enhance its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-20(22-19-6-2-4-16-14-21-8-7-18(16)19)15-3-1-5-17(13-15)28(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCGHGRMMOBNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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